molecular formula C22H20BrNO7 B283816 ethyl {2-bromo-6-methoxy-4-[(2-(4-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenoxy}acetate

ethyl {2-bromo-6-methoxy-4-[(2-(4-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenoxy}acetate

Cat. No. B283816
M. Wt: 490.3 g/mol
InChI Key: RFHQTYXYJNNVGC-YVLHZVERSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl {2-bromo-6-methoxy-4-[(2-(4-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenoxy}acetate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the oxazole family and has been shown to exhibit a range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of ethyl {2-bromo-6-methoxy-4-[(2-(4-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenoxy}acetate is not fully understood. However, it is believed that this compound acts as a modulator of various biological pathways, including the regulation of gene expression and protein synthesis.
Biochemical and Physiological Effects:
Ethyl {2-bromo-6-methoxy-4-[(2-(4-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenoxy}acetate has been shown to exhibit a range of biochemical and physiological effects. These include the inhibition of cell proliferation, the induction of apoptosis, and the modulation of various signaling pathways.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ethyl {2-bromo-6-methoxy-4-[(2-(4-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenoxy}acetate in lab experiments is its ability to modulate various biological pathways. This makes it a valuable tool in the study of various biological processes. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of ethyl {2-bromo-6-methoxy-4-[(2-(4-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenoxy}acetate. These include the identification of its specific targets and the development of more selective compounds that can modulate these targets. Additionally, further studies are needed to better understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of ethyl {2-bromo-6-methoxy-4-[(2-(4-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenoxy}acetate involves the reaction of 2-bromo-6-methoxyphenol with 2-(4-methoxyphenyl)-5-oxo-1,3-oxazolidine-4-carbaldehyde in the presence of ethyl acetate. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified using column chromatography.

Scientific Research Applications

Ethyl {2-bromo-6-methoxy-4-[(2-(4-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenoxy}acetate has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit a range of biochemical and physiological effects, making it a valuable tool in the study of various biological processes.

properties

Molecular Formula

C22H20BrNO7

Molecular Weight

490.3 g/mol

IUPAC Name

ethyl 2-[2-bromo-6-methoxy-4-[(Z)-[2-(4-methoxyphenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenoxy]acetate

InChI

InChI=1S/C22H20BrNO7/c1-4-29-19(25)12-30-20-16(23)9-13(11-18(20)28-3)10-17-22(26)31-21(24-17)14-5-7-15(27-2)8-6-14/h5-11H,4,12H2,1-3H3/b17-10-

InChI Key

RFHQTYXYJNNVGC-YVLHZVERSA-N

Isomeric SMILES

CCOC(=O)COC1=C(C=C(C=C1Br)/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)OC)OC

SMILES

CCOC(=O)COC1=C(C=C(C=C1Br)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)OC)OC

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1Br)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)OC)OC

Origin of Product

United States

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